molecular formula C19H7F9N2O7 B3014889 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate CAS No. 253605-68-4

2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate

Cat. No.: B3014889
CAS No.: 253605-68-4
M. Wt: 546.258
InChI Key: MAMCCBMOJCAAPF-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate: is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the fluorinated pentyl group and the dinitrofluorene carboxylate.

    Fluorination: The fluorinated pentyl group is synthesized through a series of fluorination reactions, often involving reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).

    Nitration: The fluorene moiety is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro groups.

    Coupling Reaction: The final step involves coupling the fluorinated pentyl group with the dinitrofluorene carboxylate under specific conditions, such as the presence of a base like triethylamine (TEA) and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for fluorination and nitration steps, as well as advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further react to form various substituted products.

    Substitution: The fluorinated pentyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under mild conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted fluorinated compounds.

Scientific Research Applications

    Materials Science: Due to its unique fluorinated structure, it can be used in the development of advanced materials with high thermal stability and chemical resistance.

    Chemistry: It serves as a building block for synthesizing other complex organic molecules, particularly in the field of fluorine chemistry.

    Biology and Medicine: The compound’s nitro and fluorinated groups may make it useful in drug design and development, particularly for targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate exerts its effects is largely dependent on its chemical structure:

    Molecular Targets: The nitro groups can interact with various biological molecules, potentially inhibiting or modifying their function.

    Pathways Involved: The compound may interfere with oxidative stress pathways or other cellular processes due to its reactive nitro groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate lies in its combination of a highly fluorinated pentyl group with a dinitrofluorene carboxylate moiety, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxofluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H7F9N2O7/c20-16(21,17(22,23)18(24,25)19(26,27)28)6-37-15(32)12-5-8(30(35)36)4-11-13(12)9-2-1-7(29(33)34)3-10(9)14(11)31/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMCCBMOJCAAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H7F9N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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